molecular formula C23H25N3O5 B215535 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-[4-(4-methoxyphenyl)piperazin-1-yl]pyrrolidine-2,5-dione

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-[4-(4-methoxyphenyl)piperazin-1-yl]pyrrolidine-2,5-dione

Número de catálogo B215535
Peso molecular: 423.5 g/mol
Clave InChI: ISICJZJHKFVIDX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-[4-(4-methoxyphenyl)piperazin-1-yl]pyrrolidine-2,5-dione, commonly known as "BRL-15572," is a small molecule inhibitor that has gained significant attention in recent years due to its potential applications in scientific research. In

Mecanismo De Acción

BRL-15572 is a selective antagonist of the dopamine D3 receptor, which is primarily expressed in the mesolimbic system of the brain. By blocking the activity of the D3 receptor, BRL-15572 can modulate dopamine signaling and affect a variety of physiological and behavioral processes.
Biochemical and Physiological Effects:
BRL-15572 has been shown to have a variety of biochemical and physiological effects, including modulation of dopamine signaling, inhibition of cancer cell growth, and potential therapeutic effects in addiction and other neuropsychiatric disorders.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of using BRL-15572 in lab experiments is its high selectivity for the D3 receptor, which allows for more precise modulation of dopamine signaling. However, one limitation of BRL-15572 is its relatively low potency, which may limit its effectiveness in certain experimental settings.

Direcciones Futuras

There are several potential future directions for research on BRL-15572, including:
1. Further studies on the role of the D3 receptor in addiction and reward pathways, and the potential therapeutic effects of D3 receptor antagonists in these disorders.
2. Development of more potent and selective D3 receptor antagonists based on the structure of BRL-15572.
3. Investigation of the potential anticancer effects of BRL-15572 and other D3 receptor antagonists in preclinical and clinical settings.
4. Exploration of the potential therapeutic effects of BRL-15572 in other neuropsychiatric disorders, such as schizophrenia and bipolar disorder.
In conclusion, BRL-15572 is a small molecule inhibitor with potential applications in a variety of scientific research areas. Its high selectivity for the D3 receptor and its ability to modulate dopamine signaling make it a valuable tool for studying the role of dopamine in various physiological and behavioral processes. While there are limitations to its use in certain experimental settings, BRL-15572 remains a promising compound with many potential future directions for research.

Métodos De Síntesis

BRL-15572 can be synthesized using a multi-step process that involves the reaction of 4-(4-methoxyphenyl)piperazine with 1,4-benzoquinone in the presence of a base to form 1-(2,3-dihydro-1,4-benzodioxin-6-yl)piperazine. This intermediate is then reacted with 2,5-dimethylpyrrole-3,4-dicarboxylic anhydride to form the final product, BRL-15572.

Aplicaciones Científicas De Investigación

BRL-15572 has been shown to have potential applications in a variety of scientific research areas, including neuroscience, cancer research, and drug discovery. In neuroscience research, BRL-15572 has been used as a tool to study the role of dopamine receptors in addiction and reward pathways. In cancer research, BRL-15572 has been shown to inhibit the growth of certain types of cancer cells by targeting specific signaling pathways. In drug discovery, BRL-15572 has been used as a lead compound in the development of new drugs targeting dopamine receptors.

Propiedades

Nombre del producto

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-[4-(4-methoxyphenyl)piperazin-1-yl]pyrrolidine-2,5-dione

Fórmula molecular

C23H25N3O5

Peso molecular

423.5 g/mol

Nombre IUPAC

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[4-(4-methoxyphenyl)piperazin-1-yl]pyrrolidine-2,5-dione

InChI

InChI=1S/C23H25N3O5/c1-29-18-5-2-16(3-6-18)24-8-10-25(11-9-24)19-15-22(27)26(23(19)28)17-4-7-20-21(14-17)31-13-12-30-20/h2-7,14,19H,8-13,15H2,1H3

Clave InChI

ISICJZJHKFVIDX-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C3CC(=O)N(C3=O)C4=CC5=C(C=C4)OCCO5

SMILES canónico

COC1=CC=C(C=C1)N2CCN(CC2)C3CC(=O)N(C3=O)C4=CC5=C(C=C4)OCCO5

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.